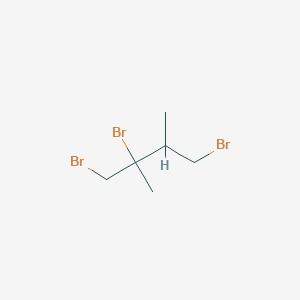

1,2,4-Tribromo-2,3-dimethylbutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

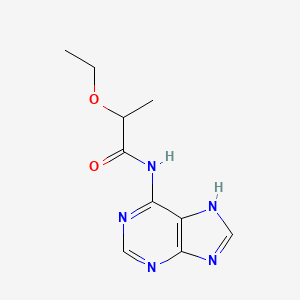

1,2,4-Tribromo-2,3-dimethylbutane is a chemical compound with the molecular formula C6H11Br3 . It has an average mass of 322.863 Da and a monoisotopic mass of 319.841064 Da . This compound is useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a butane backbone with three bromine atoms and two methyl groups attached . The exact positions of these attachments give the compound its name.Applications De Recherche Scientifique

Catalysis and Reaction Mechanisms

- Studies on the hydrogenolysis of 2,3-dimethylbutane over supported catalysts of ruthenium, nickel, cobalt, and iron reveal insights into the selectivity of these reactions. The research indicates that on ruthenium, tertiary carbon atoms are relatively stable, whereas, on nickel and cobalt, they are no more stable than secondary carbon atoms, suggesting differences in catalytic activity and selectivity based on the metal used (C. J. Machiels, 1979).

Polymerization

- Anionic polymerization of 2,3-Dimethylbutadiene has been explored, showing that the content of the 1,2-unit in the polymer varies with polymerization temperature. This finding is crucial for understanding the polymerization process and controlling the polymer properties (H. Yuki, Y. Okamoto, Hidekazu Takano, 1971).

Material Science

- The glassy state of 2,3-Dimethylbutane has been studied, revealing phase changes in its crystalline and glassy-crystalline states. Such studies are significant for understanding the thermodynamic properties of materials and their applications in various technologies (K. Adachi, H. Suga, S. Seki, 1971).

Chemical Sensing and Imaging

- A study on a chalcone derivative demonstrates its application as a highly selective fluorescent chemosensor for cyanide anions in the presence of iron(III) ions. This research has implications for developing new materials for sensing and imaging in biological and environmental systems (Wen Yang, Zhongqin Cheng, Yunlong Xu, J. Shao, Weiqun Zhou, Juan Xie, Mengying Li, 2015).

Crystal Structure and Molecular Behavior

- The crystal structure of 2,3-dibromo-2,3-dimethylbutane has been investigated, revealing a disordered nature at room temperature. Understanding the molecular behavior and structural characteristics of such compounds is crucial for the development of new materials and the study of their properties (Y. Namba, T. Oda, N. Fukuda, O. Takada, 1970).

Mécanisme D'action

Propriétés

IUPAC Name |

1,2,4-tribromo-2,3-dimethylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br3/c1-5(3-7)6(2,9)4-8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHSMCHVRINIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(C)(CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![5-Chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2944379.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2944384.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944386.png)

![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)

![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)